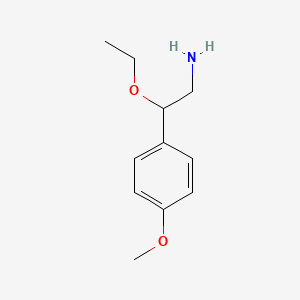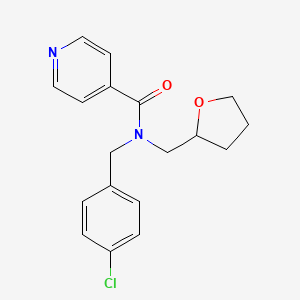![molecular formula C18H11F4NO2 B12121420 5-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B12121420.png)
5-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a furan ring, a fluorophenyl group, and a trifluoromethylphenyl group, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is incorporated through nucleophilic aromatic substitution reactions using trifluoromethylbenzene derivatives.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction between the furan-2-carboxylic acid derivative and the appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
5-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-trifluoromethylphenyl)-2-furoic acid
- 5-(2-trifluoromethylphenyl)-2-furaldehyde
- 2-fluoro-5-(trifluoromethyl)phenyl isocyanate
Uniqueness
5-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl and fluorophenyl groups enhance its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H11F4NO2 |
|---|---|
Molecular Weight |
349.3 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H11F4NO2/c19-13-7-3-1-5-11(13)15-9-10-16(25-15)17(24)23-14-8-4-2-6-12(14)18(20,21)22/h1-10H,(H,23,24) |
InChI Key |
JTDZSOWQCUKCFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



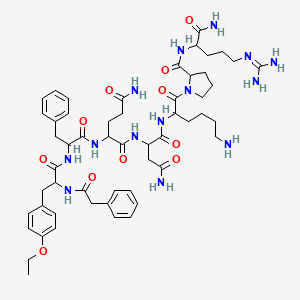

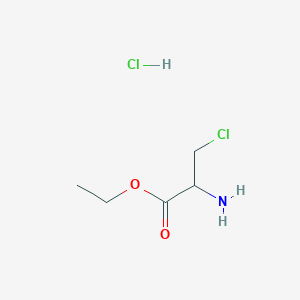
![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12121358.png)
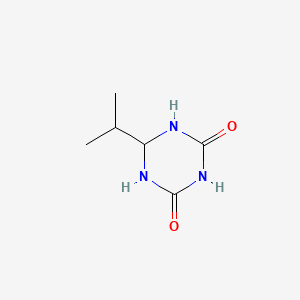
![2H-Imidazole-2-thione, 1,3-dihydro-1-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B12121367.png)
![5-[(3-Fluorophenyl)methylene]-3-morpholin-4-yl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12121377.png)
![Thiomorpholine, 3-[4-(1-pyrrolidinylsulfonyl)phenyl]-](/img/structure/B12121392.png)
